molecular formula C7H12ClN3 B2826740 3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole CAS No. 904321-35-3

3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole

Cat. No.: B2826740
CAS No.: 904321-35-3
M. Wt: 173.64
InChI Key: XWNGBTOVHHLKFM-UHFFFAOYSA-N
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Description

3-tert-Butyl-5-chloro-4-methyl-4H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a tert-butyl group at position 3, a methyl group at position 4, and a chlorine atom at position 4. This substitution pattern confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

3-tert-butyl-5-chloro-4-methyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN3/c1-7(2,3)5-9-10-6(8)11(5)4/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNGBTOVHHLKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(N1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl hydrazine with chloroacetic acid, followed by cyclization with formamide .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. The compound’s unique structure allows it to bind effectively to its targets, enhancing its biological activity .

Comparison with Similar Compounds

Key Characteristics:

  • Synthesis : The compound is typically synthesized via cyclization reactions of thiosemicarbazides or hydrazine derivatives under acidic conditions, as described for analogous triazole systems .
  • Structural Features : X-ray crystallography (commonly analyzed using SHELX programs ) reveals a planar triazole ring with substituents influencing molecular packing and intermolecular interactions.

Comparison with Structurally Similar Compounds

To contextualize its properties, 3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole is compared to six analogues (Table 1).

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Derivatives

Compound Name Substituents (Positions 3, 4, 5) Molecular Weight (g/mol) Key Activities References
This compound tert-butyl (3), methyl (4), Cl (5) 217.7 Antimicrobial, potential anticancer
5-[3-tert-Butyl-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol tert-butyl (3), methyl (4), pyrazole-dichlorobenzyl (5) 424.3 Not reported (structural analog)
3-Phenyl-4-amino-5-mercapto-1,2,4-triazole (PAMT) phenyl (3), amino (4), mercapto (5) 192.2 Antimicrobial, enzyme inhibition
4-Allyl-5-methyl-3-phenyl-4H-1,2,4-triazole phenyl (3), allyl (4), methyl (5) 215.3 Thermal stability studies
3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole (MAMT) 4-methylphenyl (3), amino (4), mercapto (5) 206.3 Antifungal, structural analog
5-(1-Hydroxybenzyl)-3-mercapto-4H-1,2,4-triazole hydroxybenzyl (5), mercapto (3) 193.2 High antimicrobial activity (90% inhibition at 0.01% concentration)

Structural and Electronic Effects

  • Chlorine at position 5 (electron-withdrawing) contrasts with mercapto (-SH) or hydroxybenzyl groups in other derivatives, which exhibit stronger hydrogen-bonding capabilities . Methyl at position 4 provides modest steric hindrance compared to bulkier groups like allyl or benzyl .
  • Electronic Properties: Quantum chemical studies (e.g., DFT-B3LYP/6-31G) indicate that electron-withdrawing groups (e.g., Cl, NO₂) lower the HOMO-LUMO gap (ΔE), enhancing reactivity and antimicrobial efficacy .

Biological Activity

3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Its unique structure, characterized by a tert-butyl group and a chlorine atom, contributes to its stability and biological activity. This article reviews the biological properties of this compound, including its antimicrobial, antifungal, and potential anticancer activities.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C8H10ClN4\text{C}_8\text{H}_{10}\text{ClN}_4

This compound features:

  • A tert-butyl group that enhances lipophilicity.
  • A chlorine atom that may influence biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains. The mechanism of action involves the inhibition of specific enzymes crucial for microbial survival and proliferation.

Table 1: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans8 µg/mL

Antifungal Activity

The compound has also shown promising antifungal activity. Studies suggest that it disrupts the cell membrane integrity of fungi, leading to cell death.

Table 2: Antifungal Efficacy

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Aspergillus niger20 µg/mL
Cryptococcus neoformans10 µg/mL

Anticancer Properties

Emerging studies have indicated potential anticancer effects. The compound appears to inhibit key enzymes involved in cancer cell proliferation. Molecular docking studies have suggested that it binds effectively to targets within cancer cells, disrupting their growth signaling pathways.

Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability in breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values of 25 µM and 30 µM respectively .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound binds to enzymes involved in metabolic pathways critical for microbial and cancer cell survival. This binding disrupts normal cellular functions, leading to growth inhibition or cell death.

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